(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one
Descripción
Propiedades
IUPAC Name |
(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S2/c1-14(2)27-21(30)17(32-22(27)31)12-16-19(25-8-6-24(7-9-25)10-11-28)23-18-5-4-15(3)13-26(18)20(16)29/h4-5,12-14,28H,6-11H2,1-3H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFQVDNWNXRPCP-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)N4CCN(CC4)CCO)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)N4CCN(CC4)CCO)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features multiple functional groups, including a thiazolidinone core and a pyrido-pyrimidine moiety. Its structure allows for interactions with various biological targets, particularly in the context of cancer treatment and antimicrobial activity.
-
Histone Demethylase Inhibition :
- The compound acts as an inhibitor of histone lysine demethylases (KDMs), particularly KDM4 and KDM5 subfamilies. These enzymes are crucial in epigenetic regulation, influencing gene expression in cancer cells.
- In vitro studies show that derivatives of this compound can selectively inhibit KDM4B with at least three-fold potency over KDM5B, indicating its potential role in cancer therapy by altering chromatin dynamics .
- Antimicrobial Activity :
Biological Activity Data
The following table summarizes key biological activities and findings related to the compound:
Case Studies
- Cancer Treatment :
- Antimicrobial Efficacy :
Aplicaciones Científicas De Investigación
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to (Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one. For instance, derivatives of pyrido[3,4-d]pyrimidinones have shown promise as inhibitors of histone lysine demethylases (KDMs), which are implicated in cancer progression. These compounds can inhibit KDM4 and KDM5 subfamilies, leading to the reactivation of silenced tumor suppressor genes and subsequent apoptosis in cancer cells .
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in disease pathways. Research indicates that thiazolidin derivatives can inhibit phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. By inhibiting PDE5, these compounds can provide therapeutic effects for conditions such as erectile dysfunction and pulmonary hypertension .
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological applications. Compounds with similar structures have been explored for their ability to modulate neurotransmitter systems, potentially offering benefits in treating neurological disorders .
Case Study 1: KDM Inhibition
A study focusing on pyrido[3,4-d]pyrimidinone derivatives demonstrated that modifications at specific positions significantly enhanced inhibitory activity against KDMs. The introduction of a piperazine moiety improved cell permeability and selectivity towards KDM4/5 over other KDM subfamilies .
Case Study 2: PDE Inhibition
Another investigation highlighted the dual-action mechanism of certain thiazolidin derivatives that inhibit PDE5 while simultaneously activating guanylate cyclase. This dual mechanism was shown to effectively lower blood pressure in animal models, suggesting potential applications in cardiovascular therapies .
Data Tables
Análisis De Reacciones Químicas
Functional Group Reactivity
The compound contains three reactive subsystems:
-
Pyrido[1,2-a]pyrimidin-4-one core : Likely participates in electrophilic substitution at electron-rich positions (e.g., C-6 or C-9).
-
4-(2-Hydroxyethyl)piperazine side chain :
-
Thiazolidin-4-one ring :
Analog-Based Reaction Predictions
From structurally similar compounds (e.g., CID 1908822 ):
Key Challenges in Reactivity Studies
-
Steric hindrance : The isopropyl group on the thiazolidinone ring may limit accessibility to nucleophilic sites.
-
Tautomerism : The exocyclic methylene group (C=CH-) may exhibit keto-enol tautomerism, affecting reaction pathways .
Research Gaps
No experimental data for this specific compound exists in the reviewed sources. Priority areas for investigation include:
-
Catalytic hydrogenation of the methylene group.
-
Cross-coupling reactions (e.g., Suzuki-Miyaura) at halogenated positions (if introduced synthetically).
Synthetic Precursors
Based on related analogs , plausible intermediates include:
-
2-(4-(2-Hydroxyethyl)piperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
-
3-Isopropyl-2-thioxothiazolidin-4-one
Stability Considerations
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound belongs to a family of pyridopyrimidine-thiazolidinone hybrids. Below is a comparative analysis with structurally analogous molecules (Table 1) and their reported properties:
Table 1: Structural and Functional Comparison
Key Findings
Substituent-Driven Solubility : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to the methoxyphenyl analog (CAS 477735-22-1), which is more lipophilic due to its aromatic substituent .
Receptor Selectivity: Piperazine derivatives with polar groups (e.g., hydroxyethyl) often exhibit higher selectivity for G-protein-coupled receptors (GPCRs) or kinases, whereas morpholinosulfonyl groups (CAS 326907-69-1) favor enzyme inhibition .
Q & A
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
